Ethyl 3-(2-isopropoxyphenyl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-oxo-3-(2-propan-2-yloxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-14(16)9-12(15)11-7-5-6-8-13(11)18-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAPGCDQRWYZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-isopropoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-isopropoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-isopropoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H16O4
- IUPAC Name : Ethyl 3-oxo-3-(2-propan-2-yloxyphenyl)propanoate
- Functional Groups : Ester, ketone, isopropoxy-substituted phenyl ring
The compound's structure contributes to its reactivity and ability to participate in various chemical reactions, including oxidation, reduction, and substitution.
Organic Synthesis
Ethyl 3-(2-isopropoxyphenyl)-3-oxopropanoate is frequently used as a building block in organic synthesis. Its functional groups allow for the formation of more complex molecules through various reactions:
- Oxidation : Conversion to carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.
- Reduction : Transformation of the ketone group into alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : The ester group can undergo nucleophilic substitution to form different derivatives.
Biological Research
The compound has potential applications in biological studies:
- Enzyme-Catalyzed Reactions : It can be utilized to investigate enzyme mechanisms and metabolic pathways.
- Pharmaceutical Development : As a precursor for synthesizing bioactive compounds, it holds promise in drug development.
Industrial Applications
This compound is also relevant in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.
Case Study 1: Enzyme Interaction Studies
Research has demonstrated that this compound can interact with specific enzymes, influencing their activity through hydrogen bonding and other molecular interactions. This property makes it a valuable tool for studying enzyme kinetics and mechanisms.
Case Study 2: Synthesis of Bioactive Compounds
In pharmaceutical research, this compound has been utilized as an intermediate in synthesizing potential therapeutic agents. Its ability to undergo diverse chemical transformations facilitates the development of novel drugs targeting various diseases.
Mechanism of Action
The mechanism of action of ethyl 3-(2-isopropoxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The isopropoxy-substituted phenyl ring can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of β-keto esters arises from variations in their aromatic or aliphatic substituents. Below is a systematic comparison of Ethyl 3-(2-isopropoxyphenyl)-3-oxopropanoate with analogous compounds, focusing on substituent effects, synthetic routes, and applications.
Substituent Position and Electronic Effects
Key Insight : Para-substituents (e.g., -NH₂, -Cl) enable predictable electronic modulation, while ortho-substituents (e.g., -OCH₃, -OCH(CH₃)₂) introduce steric effects that influence reaction pathways.
Steric and Bulk Effects
Key Insight : Bulky substituents (e.g., biphenyl, isopropoxy) may reduce reaction yields due to steric hindrance but can enhance selectivity in cycloadditions or cross-couplings.
Biological Activity
Ethyl 3-(2-isopropoxyphenyl)-3-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an ethyl ester group, a ketone functional group, and a phenyl ring substituted with an isopropoxy group. Its molecular formula is . The presence of the isopropoxy moiety is believed to enhance lipophilicity, potentially improving the compound's ability to penetrate biological membranes.
Research indicates that compounds structurally related to this compound may interact with various biological targets, influencing multiple biochemical pathways. For instance:
- Receptor Binding : Similar compounds have been shown to bind with high affinity to receptors involved in inflammation and cancer progression.
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and inflammatory responses, although specific targets for this compound remain to be fully elucidated.
Anticancer Activity
Preliminary studies suggest that this compound exhibits significant anticancer properties:
- Cytotoxicity : It has been evaluated against various cancer cell lines, showing promising results with IC50 values indicating low cytotoxicity to normal cells while effectively reducing viability in cancerous cells .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and disruption of the cell cycle, particularly affecting G2/M phase progression .
Antimicrobial Activity
This compound has also demonstrated antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) : Studies report that it has a MIC against Mycobacterium tuberculosis at concentrations as low as 3.1 μM, indicating strong efficacy against this pathogen without significant cytotoxic effects on human liver cells (HepG2) with an IC50 >100 μM .
Data Table: Comparative Biological Activities
| Activity Type | Test Organism/Cell Line | MIC/IC50 Values | Reference |
|---|---|---|---|
| Anticancer | HL-60 (Leukemia) | IC50 ~0.5 µM | |
| Antimicrobial | M. tuberculosis | MIC 3.1 µM | |
| Cytotoxicity | HepG2 | IC50 >100 µM |
Case Studies
- Anticancer Efficacy : In a recent study, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.
- Antimicrobial Screening : Another study highlighted its effectiveness against M. tuberculosis, emphasizing the need for further investigation into its pharmacokinetics and potential as an anti-tuberculosis agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
